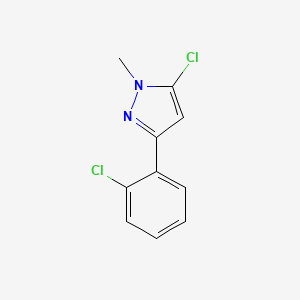

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, thereby disrupting biological pathways essential for the survival of microorganisms or cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-targeted agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- 5-Chloro-3-(2-chlorophenyl)methyl-1,2,4-thiadiazole

Uniqueness

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a different spectrum of activity and stability, making it a valuable candidate for further research and development.

Activité Biologique

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is classified as a pyrazole derivative. The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds, leading to various pyrazole structures. Its unique substitution pattern contributes to its distinct biological activities compared to other pyrazole derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, inhibiting enzymes and proteins that are crucial for the survival of pathogens or cancer cells. This compound has shown potential in disrupting various biochemical pathways, making it a candidate for further research in therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been studied against various bacterial strains and fungi, demonstrating effective inhibition rates. For instance, one study reported significant activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases . A comparative study highlighted that at a concentration of 10 µM, this compound exhibited up to 85% inhibition of TNF-α production, which is significant when compared to established anti-inflammatory agents like dexamethasone .

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent years. In vitro studies across various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For example, one study reported a growth inhibition percentage (GI%) of approximately 43.9% across 56 different cancer cell lines . The compound's mechanism appears to involve cell cycle arrest at the G0/G1 phase, significantly affecting the progression of cancerous cells .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against several microbial strains. The results indicated that the compound demonstrated effective antimicrobial action with an MIC value of 40 µg/mL against Aspergillus niger and E. coli, outperforming some conventional antibiotics .

| Microbial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Bacillus subtilis | 30 | Ampicillin |

| Escherichia coli | 40 | Norfloxacin |

| Aspergillus niger | 25 | Griseofulvin |

Case Study 2: Anti-inflammatory Activity

A study focusing on the anti-inflammatory effects evaluated the compound's ability to inhibit IL-6 production in vitro. The results showed that at a concentration of 10 µM, the compound inhibited IL-6 by up to 76%, indicating its potential as an anti-inflammatory agent.

| Cytokine | Inhibition (%) | Reference Drug |

|---|---|---|

| TNF-α | 85 | Dexamethasone |

| IL-6 | 76 | Dexamethasone |

Propriétés

Formule moléculaire |

C10H8Cl2N2 |

|---|---|

Poids moléculaire |

227.09 g/mol |

Nom IUPAC |

5-chloro-3-(2-chlorophenyl)-1-methylpyrazole |

InChI |

InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,1H3 |

Clé InChI |

YMQROFLGEPJQMX-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.